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For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Bromophenoxyacetic acid (CAS No: 1878-91-7) is a halogenated phenoxyacetic acid

derivative with applications in chemical synthesis and biological research, notably as a plant

growth regulator. Understanding its physicochemical properties is fundamental for its

application in synthesis, formulation, and biological studies. This technical guide provides a

comprehensive overview of the key physicochemical parameters of 4-bromophenoxyacetic
acid, details common experimental protocols for their determination, and outlines a typical

synthesis workflow.

Chemical Identity and Physical Properties
4-Bromophenoxyacetic acid is a solid, crystalline compound at room temperature. Its core

structure consists of a phenoxyacetic acid moiety with a bromine atom substituted at the para

position of the phenyl ring.

Table 1: Chemical Identifiers for 4-Bromophenoxyacetic Acid
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Identifier Value

IUPAC Name 2-(4-Bromophenoxy)acetic acid

CAS Number 1878-91-7[1][2][3][4][5]

Molecular Formula C₈H₇BrO₃[1][4]

Molecular Weight 231.04 g/mol [1][4][6]

InChI Key SZEBGAQWWSUOHT-UHFFFAOYSA-N[6]

Canonical SMILES C1=CC(=CC=C1OC(=O)C)Br

Table 2: Physicochemical Properties of 4-Bromophenoxyacetic Acid

Property Value Source(s)

Physical State Solid, powder to crystal [2][3]

Melting Point 149-153 °C [2][3]

151 °C [6]

159 °C [7]

157-161 °C

Boiling Point Data not available [2]

Solubility

Soluble in methanol. Water

solubility is not explicitly

quantified but is expected to

be low for the undissociated

acid.

[2]

pKa 3.13

3.09 ± 0.10 (Predicted)

logP (Octanol-Water Partition

Coefficient)
Data not available [2]
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Synthesis
A common and logical route for the synthesis of 4-bromophenoxyacetic acid is the

Williamson ether synthesis. This method involves the reaction of a phenoxide with a

haloalkane. In this specific case, 4-bromophenol is deprotonated with a base to form the

corresponding phenoxide, which then acts as a nucleophile, attacking an α-haloacetate, such

as ethyl chloroacetate. The resulting ester is then hydrolyzed to yield the final carboxylic acid

product.

Logical Synthesis Workflow
Below is a diagram illustrating the logical steps for the synthesis of 4-bromophenoxyacetic
acid via the Williamson ether synthesis.

Step 1: Deprotonation

Step 2: Nucleophilic Substitution (Williamson Ether Synthesis)

Step 3: Hydrolysis

4-Bromophenol

4-Bromophenoxide

  + Base (e.g., NaOH)

Base

Ester Intermediate

  + Ethyl Chloroacetate

Ethyl Chloroacetate

4-Bromophenoxyacetic Acid

  + H₂O, H⁺ or OH⁻

Acid/Base
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Caption: Williamson ether synthesis of 4-Bromophenoxyacetic acid.

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-
bromophenoxyacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on data from organotin(IV) derivatives, the expected chemical shifts for the parent acid

in CDCl₃ are as follows:

Table 3: Predicted ¹H and ¹³C NMR Data for 4-Bromophenoxyacetic Acid

Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity Protons/Carbons

¹H NMR ~10-12 Singlet (broad) 1H (COOH)

7.41–7.37 Multiplet (d)
2H (aromatic, ortho to

Br)

6.83–6.79 Multiplet (d)
2H (aromatic, ortho to

O)

4.59 Singlet 2H (CH₂)

¹³C NMR ~173.0 - C=O

157.1 - C-O (aromatic)

132.2 -
C-H (aromatic, ortho

to Br)

116.3 -
C-H (aromatic, ortho

to O)

114.5 - C-Br (aromatic)

65.7 - O-CH₂

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b154939?utm_src=pdf-body-img
https://www.benchchem.com/product/b154939?utm_src=pdf-body
https://www.benchchem.com/product/b154939?utm_src=pdf-body
https://www.benchchem.com/product/b154939?utm_src=pdf-body
https://www.benchchem.com/product/b154939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Data is inferred from the spectra of organotin(IV) derivatives of 4-bromophenoxyacetic
acid and may vary slightly for the free acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 4-bromophenoxyacetic acid is expected to show characteristic

absorption bands for its functional groups. While a spectrum for the pure compound is not

readily available, analysis of its organotin complexes reveals key vibrational modes.

O-H Stretch: A broad band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic

acid hydroxyl group.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the

carbonyl group in a carboxylic acid dimer.

C-O-C Stretch: Asymmetric and symmetric stretching vibrations for the ether linkage are

expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹, can be

attributed to the carbon-bromine bond.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
The mass spectrum of 4-bromophenoxyacetic acid will exhibit a characteristic isotopic

pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly

equal abundance. This results in a distinctive M and M+2 peak pattern for the molecular ion

and any bromine-containing fragments.

Molecular Ion (M⁺): Expected at m/z 230 and 232 with approximately equal intensity.

Key Fragmentation Pathways:

Loss of the carboxylic acid group (-COOH), leading to a fragment at m/z 185/187.

Cleavage of the ether bond, potentially forming a bromophenoxy radical cation at m/z

172/174.
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Loss of the entire side chain (-CH₂COOH) to give a bromophenol fragment.

Experimental Protocols
The following sections detail generalized protocols for determining the key physicochemical

properties of a solid organic acid like 4-bromophenoxyacetic acid.

Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is

indicative of a pure compound.

Methodology:

Sample Preparation: A small amount of the dry, crystalline 4-bromophenoxyacetic acid is

finely crushed and packed into a capillary tube to a height of 2-3 mm.

Apparatus: A calibrated digital melting point apparatus is used.

Measurement:

The capillary tube is placed in the heating block of the apparatus.

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected

melting point.

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

The temperature at which the first liquid appears (onset) and the temperature at which the

entire sample becomes a clear liquid (completion) are recorded as the melting range.

Solubility Determination
Methodology (Qualitative):

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl

ether, 5% aq. NaOH, 5% aq. NaHCO₃) are used.

Procedure:
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Approximately 25 mg of 4-bromophenoxyacetic acid is added to 0.5 mL of the solvent in

a test tube.

The mixture is agitated or stirred vigorously for 1-2 minutes.

The sample is observed for dissolution. If it dissolves, it is classified as soluble. If not, it is

classified as insoluble.

For acidic compounds like 4-bromophenoxyacetic acid, solubility in basic solutions

(NaOH, NaHCO₃) is expected due to the formation of the water-soluble carboxylate salt.

Effervescence upon addition to NaHCO₃ confirms the presence of an acid stronger than

carbonic acid.

pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

Sample Preparation: A precisely weighed amount of 4-bromophenoxyacetic acid is

dissolved in a suitable solvent mixture (e.g., water-ethanol) to create a solution of known

concentration (e.g., 0.01 M).

Titration Setup:

The solution is placed in a beaker with a magnetic stirrer.

A calibrated pH electrode is immersed in the solution.

A burette is filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

Procedure:

The initial pH of the acid solution is recorded.

The NaOH solution is added in small, precise increments (e.g., 0.1-0.2 mL).
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After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded

once the reading stabilizes.

The titration is continued past the equivalence point (the point of rapid pH change).

Data Analysis:

A titration curve is generated by plotting pH (y-axis) versus the volume of NaOH added (x-

axis).

The equivalence point is determined from the inflection point of the curve.

The volume of NaOH at the half-equivalence point is determined. The pH at this point is

equal to the pKa of the acid.

logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate buffer at pH

7.4) are mutually saturated by shaking them together for 24 hours and then allowing the

phases to separate.

Procedure:

A known amount of 4-bromophenoxyacetic acid is dissolved in the saturated n-octanol.

A volume of the saturated aqueous buffer is added to a flask containing the octanol

solution.

The flask is sealed and shaken vigorously for a set period (e.g., 1-2 hours) to allow for

partitioning between the two phases.

The mixture is then centrifuged to ensure complete separation of the two phases.

Quantification:
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Aliquots are carefully taken from both the n-octanol and aqueous layers.

The concentration of 4-bromophenoxyacetic acid in each phase is determined using a

suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm

of this value.

Characterization Workflow
The following diagram outlines a logical workflow for the complete physicochemical

characterization of a synthesized compound like 4-bromophenoxyacetic acid.

Synthesis & Purification

Physicochemical Characterization

Physical Properties Structural Elucidation Chemical Properties

Synthesis of Crude Product

Purification (e.g., Recrystallization)

Melting Point Determination Solubility Tests NMR (¹H, ¹³C) FT-IR Mass Spectrometry pKa Determination logP Determination

Characterized Compound

Click to download full resolution via product page

Caption: Workflow for the characterization of 4-Bromophenoxyacetic acid.
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Applications
4-Bromophenoxyacetic acid is primarily utilized in research and development with key

applications including:

Plant Growth Regulation: It acts as a herbicide and a plant growth regulator, similar to other

phenoxyacetic acids.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex

molecules, including pharmaceuticals and other agrochemicals.

Biochemical Research: It is used in studies investigating plant hormone interactions and the

effects of auxins on plant development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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